molecular formula C23H19ClN2O5 B12025762 2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765276-67-3

2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12025762
CAS No.: 765276-67-3
M. Wt: 438.9 g/mol
InChI Key: ZTYHEQJWJUNLBE-AFUMVMLFSA-N
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Description

2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.898 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group, a carbohydrazonoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-methoxyphenoxy)acetyl hydrazine. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbohydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

Uniqueness

2-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group enhances its solubility in organic solvents, while the chlorobenzoate group provides a site for further chemical modification .

Properties

CAS No.

765276-67-3

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H19ClN2O5/c1-29-20-8-4-5-9-21(20)30-15-22(27)26-25-14-17-6-2-3-7-19(17)31-23(28)16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

ZTYHEQJWJUNLBE-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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